molecular formula C18H29N3O4S B7714601 N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide

N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide

Cat. No.: B7714601
M. Wt: 383.5 g/mol
InChI Key: IJJQUXBRRGOOLW-UHFFFAOYSA-N
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Description

N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-butan-2-yl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-4-15(3)19-26(23,24)17-8-6-16(7-9-17)25-14-18(22)21-12-10-20(5-2)11-13-21/h6-9,15,19H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJQUXBRRGOOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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